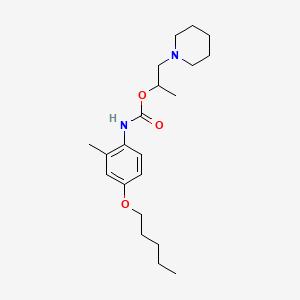
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is a synthetic organic compound with the molecular formula C19H30N2O3 It is characterized by the presence of a piperidine ring, a propan-2-yl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate typically involves the reaction of 1-piperidin-1-ylpropan-2-ol with 2-methyl-4-pentoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or carbamates.
Scientific Research Applications
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
- 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-butoxyphenyl)carbamate
- 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-ethoxyphenyl)carbamate
Uniqueness
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is unique due to its specific structural features, such as the pentoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
1-Piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is a synthetic compound that belongs to the carbamate class. Its structure features a piperidine ring, a propan-2-yl group, and a phenyl substituent with a pentoxy side chain, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H34N2O3
- Molecular Weight : 362.506 g/mol
- Structural Features : The compound includes a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems and enzymes involved in metabolic processes. Preliminary studies suggest that compounds with similar structures may exhibit:
- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism.
- Receptor Modulation : Possible interaction with GABA_A receptors and TRPV1 channels, influencing pain perception and neurological functions.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Analgesic Activity : Compounds structurally related to this carbamate have shown promise as analgesics by modulating pain pathways.
- Anti-inflammatory Properties : Similar derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Potential neuroprotective actions may arise from the modulation of neuroinflammatory processes, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Table 1: Summary of Related Studies
Discussion
The biological activity of this compound appears promising based on its structural characteristics and preliminary research findings. The modulation of key receptors and enzymes suggests that it could serve as a basis for developing new therapeutic agents targeting pain management, inflammation, and neuroprotection.
Properties
CAS No. |
63986-60-7 |
|---|---|
Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-4-5-9-14-25-19-10-11-20(17(2)15-19)22-21(24)26-18(3)16-23-12-7-6-8-13-23/h10-11,15,18H,4-9,12-14,16H2,1-3H3,(H,22,24) |
InChI Key |
HSKWELWZXVVUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















